molecular formula C12H23O4P B14568576 Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate CAS No. 61570-76-1

Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate

Cat. No.: B14568576
CAS No.: 61570-76-1
M. Wt: 262.28 g/mol
InChI Key: QYSMHXIUZYOUJA-UHFFFAOYSA-N
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Description

Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphate group attached to a highly branched alkyne, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate typically involves the reaction of 3,4,4-trimethylpent-1-yn-3-ol with diethyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3,4,4-trimethylpent-1-yn-3-ol+diethyl phosphiteDiethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate\text{3,4,4-trimethylpent-1-yn-3-ol} + \text{diethyl phosphite} \rightarrow \text{this compound} 3,4,4-trimethylpent-1-yn-3-ol+diethyl phosphite→Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine oxides.

Scientific Research Applications

Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-trimethylpent-1-yn-3-ol: A precursor in the synthesis of Diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate.

    Diethyl phosphite: Another organophosphorus compound with similar reactivity.

    3,4,4-trimethylpent-1-yne: A structurally related alkyne.

Uniqueness

This compound is unique due to its combination of a highly branched alkyne and a phosphate group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61570-76-1

Molecular Formula

C12H23O4P

Molecular Weight

262.28 g/mol

IUPAC Name

diethyl 3,4,4-trimethylpent-1-yn-3-yl phosphate

InChI

InChI=1S/C12H23O4P/c1-8-12(7,11(4,5)6)16-17(13,14-9-2)15-10-3/h1H,9-10H2,2-7H3

InChI Key

QYSMHXIUZYOUJA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)(C#C)C(C)(C)C

Origin of Product

United States

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